Platelet Aggregation Activity vs. Isomers
In a systematic comparison of all six L-configured trifluorophenylalanine positional isomers incorporated at the Phe-2 position of the thrombin receptor-tethered ligand peptide SFLLRNP, the 2,3,6-F₃Phe analog exhibited 'very weak' platelet aggregation-inducing activity, falling into the lowest activity tier alongside the 2,3,5-F₃Phe and 3,4,5-F₃Phe analogs [1]. In contrast, the 2,3,4-F₃Phe analog was equipotent to the native peptide, while the 2,4,5-F₃Phe analog demonstrated approximately twice the activity of the native peptide [1]. The 2,4,6-F₃Phe analog exhibited approximately 50% of native activity [1].
| Evidence Dimension | Biological activity (platelet aggregation induction) |
|---|---|
| Target Compound Data | Very weak activity |
| Comparator Or Baseline | Native peptide S/Phe/LLRNP (baseline); 2,3,4-F₃Phe (equipotent); 2,4,5-F₃Phe (~2× potency); 2,4,6-F₃Phe (~50% potency); 2,3,5-F₃Phe (very weak); 3,4,5-F₃Phe (very weak) |
| Quantified Difference | Activity tier: target compound is in lowest activity tier vs. native (100% baseline) and vs. 2,4,5-F₃Phe (200% of baseline) |
| Conditions | Human platelet aggregation assay with synthetic S/(F₃)Phe/LLRNP peptides |
Why This Matters
This direct comparative data confirms that 2,3,6-F₃Phe confers a distinct biological phenotype—specifically, loss of function in this receptor activation context—making it the appropriate choice for studies requiring a negative-control fluorinated probe or for mapping the specific aromatic edge positions required for CH/π-mediated receptor interactions.
- [1] Matsushima, A., Fujita, T., Okada, K., Shirasu, N., Nose, T., & Shimohigashi, Y. (2000). Exploration of the Role of Phenylalanine in the Thrombin Receptor Tethered-Ligand Peptide by Substitution with a Series of Trifluorophenylalanines. Bulletin of the Chemical Society of Japan, 73(11), 2531–2538. View Source
